

Application Notes and Protocols: Utilizing TG100572 in Retinal Endothelial Cells

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Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases and various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Its ability to induce apoptosis in proliferating retinal endothelial cells and suppress pathological angiogenesis and retinal edema makes it a valuable tool for research in ocular diseases such as age-related macular degeneration (AMD) and diabetic retinopathy.[1] These application notes provide detailed protocols for utilizing TG100572 in in vitro and in vivo studies involving retinal endothelial cells.

Mechanism of Action

TG100572 exerts its effects by inhibiting the phosphorylation of key signaling molecules downstream of VEGFR and other receptor tyrosine kinases. A primary target is the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival. By inhibiting Src kinases and VEGFRs, TG100572 effectively blocks VEGF-induced phosphorylation of extracellular signal-regulated kinase (Erk1/2), a critical step in the mitogenic signaling cascade.[1] This inhibition ultimately leads to the suppression of neovascularization and a reduction in vascular permeability.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and characteristics of TG100572.

Table 1: In Vitro Efficacy of TG100572

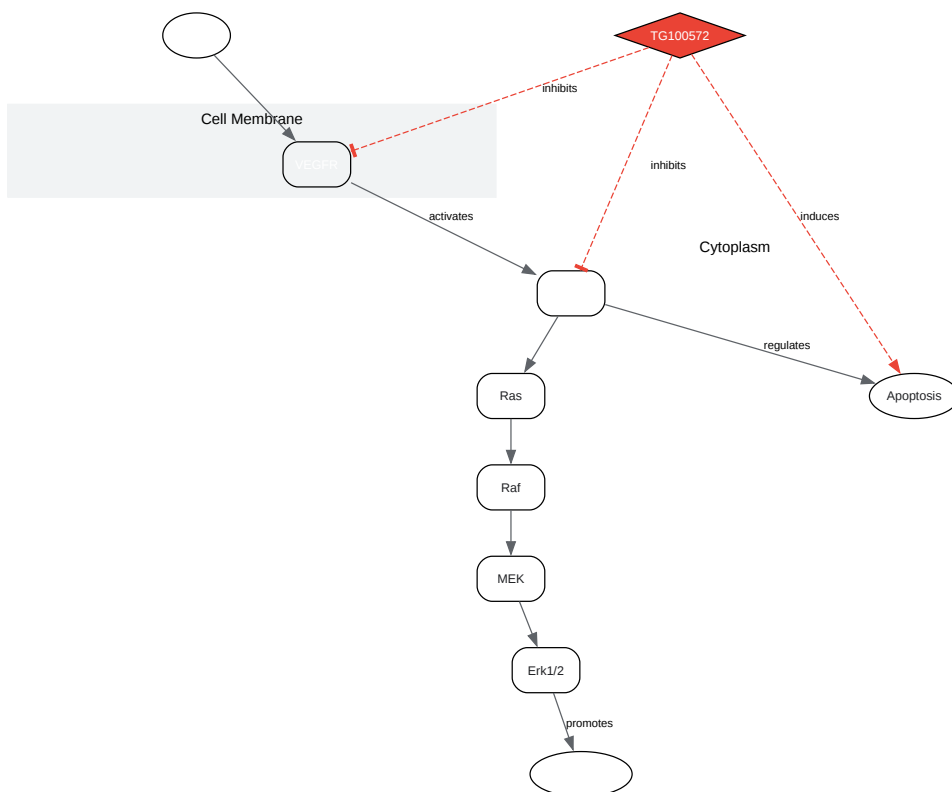
Parameter	Cell Type	Value	Reference
IC ₅₀ (VEGFR1)	-	2 nM	[1]
IC ₅₀ (VEGFR2)	-	7 nM	[1]
IC ₅₀ (FGFR1)	-	2 nM	[1]
IC ₅₀ (FGFR2)	-	16 nM	[1]
IC ₅₀ (PDGFRβ)	-	13 nM	[1]
IC ₅₀ (Src)	-	1 nM	[1]
ED ₅₀ (Proliferation Inhibition)	Human Retinal Microvascular Endothelial Cells	610 ± 71 nM	[1]

Table 2: In Vivo Data of TG100572 in a Mouse Model of Laser-Induced Choroidal Neovascularization

Parameter	Dosing	Value	Reference
Retinal Concentration	5 mg/kg (intraperitoneal injection)	818 nM	[1]
Choroid/Sclera Concentration	5 mg/kg (intraperitoneal injection)	9 μM	[1]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by TG100572 in retinal endothelial cells.



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TG100572 inhibits VEGF-induced signaling pathway.

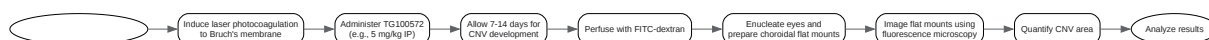
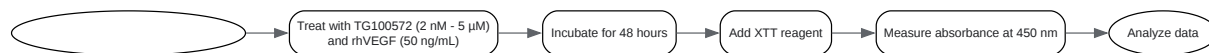
Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Retinal Endothelial Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of TG100572 on human retinal microvascular endothelial cells (HRMECs).

Experimental Workflow:



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References

- 1. orbi.uliege.be [orbi.uliege.be]
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